3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Medicinal Chemistry SAR Analysis Lead Optimization

Niche benzimidazole building blocks frequently suffer from supply inconsistency and ambiguous purity, risking SAR reproducibility. 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (CAS 342013-63-2) resolves this with verified identity and consistent quality. • Defined N1-methyl, 3-propionic acid motif enables precise SAR interrogation of 2-thio-benzimidazoles • Thioether linker & terminal -COOH provide orthogonal derivatization handles for library synthesis • Consistent 95% purity ensures cross-batch and cross-lab experimental reproducibility

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 342013-63-2
Cat. No. B184152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
CAS342013-63-2
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1SCCC(=O)O
InChIInChI=1S/C11H12N2O2S/c1-13-9-5-3-2-4-8(9)12-11(13)16-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
InChIKeyLOQYCXQYJMKVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid (CAS 342013-63-2): Chemical Identity and Computed Properties


3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (CAS 342013-63-2) is a synthetic organic compound belonging to the class of 2-thio-substituted benzimidazoles [1]. It is defined by a benzimidazole core linked via a sulfur atom to a propionic acid side chain. Key computed properties from authoritative databases include a molecular weight of 236.29 g/mol, a calculated partition coefficient (XLogP3) of 1.6, and one hydrogen bond donor count, which are fundamental descriptors for assessing its behavior in various assay systems [1].

1
Defined Scaffold
N1-methyl benzimidazole-2-thioalkanoic acid with 3-propionic acid side chain
2
SAR Probe Development
Supports medicinal chemistry studies on substitution pattern and binding conformation
3
Procurement Specification
Defined purity specification available for experimental reproducibility

Why 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid Cannot Be Casually Substituted with In-Class Analogs


Substituting 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid with a close analog from the same benzimidazole-2-thioalkanoic acid class carries substantial risk due to the profound impact of minor structural variations on biological activity. Structure-activity relationship (SAR) studies on related benzimidazole derivatives demonstrate that changes to the N1-substituent (e.g., methyl vs. cyclohexyl vs. hydrogen), the position of the alkanoic acid chain (propionic vs. 2-methylpropionic), or the benzimidazole core substitution pattern can drastically alter target binding affinity [1]. Without specific, comparative data for this exact compound, any substitution based solely on structural similarity is a hypothesis that requires re-validation, as even a seemingly conservative change can lead to a complete loss of desired activity or the introduction of off-target effects [2].

Target Compound
3-Propionic acid orientation
Carboxylic acid positioned via -S-CH2-CH2-COOH spacer defines spatial geometry for target interaction.
Substitution Risk
Positional isomer may shift binding
2-Propionic acid isomer (CAS 856810-90-7) carries the acid at a different carbon; binding conformation and target engagement may differ significantly.
Target Compound
N1-Methyl substituent present
Methyl group on benzimidazole nitrogen modulates steric and electronic properties at the binding interface.
Substitution Risk
Unsubstituted analog may alter profile
N1-H analog (CAS 21547-70-6) lacks the methyl group; metabolic stability and target selectivity profile may differ from target compound.

Quantitative Evidence Guide for Differentiating 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid


Molecular Topology and Physicochemical Distinction: Positional Isomerism of the Propionic Acid Side Chain

The target compound is a positional isomer of 2-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid (CAS 856810-90-7), where the propionic acid side chain is attached at a different carbon relative to the sulfur linker. This distinction is not trivial; in many pharmacophores, the position of an acidic moiety is a critical determinant of binding conformation and affinity . While both compounds share the same molecular weight and formula, their 3D conformation and potential for interacting with a biological target's binding pocket are expected to differ significantly. This is a structural distinction, not a measured activity difference, and should be treated as a class-level inference.

Positional Isomerism
Class-level inference
Target -S-CH2-CH2-COOH spacer
Isomer -S-CH(CH3)-COOH spacer (CAS 856810-90-7)
Structural isomer context; binding conformation may differ
Same formula, different 3D orientation of acid group
Medicinal Chemistry SAR Analysis Lead Optimization

Impact of N1-Methyl Substitution: Distinction from Non-Substituted Analog

The presence of the N1-methyl group on the benzimidazole ring differentiates this compound from its non-substituted analog, 2-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid (CAS 21547-70-6). The latter has been identified as a core structure in compounds with biological activity, such as the soluble adenylyl cyclase (sAC) inhibitor KH7 . In medicinal chemistry, N-methylation is a common strategy to modulate properties like metabolic stability, target selectivity, and cell permeability. By inference, the N1-methylated target compound is expected to possess different ADME and target engagement properties compared to the unsubstituted version, although direct comparative data is unavailable.

N1-Methyl Substitution
Class-level inference
Target N1-methylated, C11H12N2O2S, MW 236.29
Analog N1-H, C10H10N2O2S, MW 222.26 (CAS 21547-70-6)
Mass shift +14.03 Da
Supports SAR scaffold differentiation
ADME and target engagement profile may differ
Medicinal Chemistry Enzymology ADME/Tox Prediction

Supply Chain and Purity Specification for Procurement Decisions

From a procurement standpoint, the target compound is available with a verified minimum purity specification and a defined lead time. AKSci lists the compound with a 95% minimum purity and a 4-week lead time for a 1g quantity . This information is crucial for comparing vendors and planning experimental timelines. In contrast, many analogs, such as the 2-propionic acid isomer (CAS 856810-90-7) or the unsubstituted analog (CAS 21547-70-6), are often listed by database aggregators without a clearly defined purity or commercial availability from the same reputable vendor. This specific, verifiable supply chain data provides a concrete, non-biological basis for differentiation in a procurement context.

Supply Specification
Specification review
95% minimum purity
4-week lead time (1 g)
Defined procurement specification
Vendor-specific; verify specification at receipt
Chemical Procurement Assay Development Chemical Synthesis

Recommended Application Scenarios for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid Based on Available Evidence


Precise Structure-Activity Relationship (SAR) Exploration of the N1-Methyl Benzimidazole-2-thioalkanoic Acid Series

This compound is ideally suited as a defined building block in medicinal chemistry programs exploring the SAR of 2-thio-substituted benzimidazoles. Its specific N1-methyl and 3-propionic acid motif makes it a precise tool for interrogating how these structural features influence target binding, as opposed to using a 2-substituted isomer or an unsubstituted analog, which would answer different SAR questions [1] .

Development of Proprietary Heterocyclic Libraries with Defined Topology

Given its verifiable purity and availability, this compound can serve as a reliable starting material for synthesizing diverse, proprietary compound libraries. Its unique combination of a benzimidazole core, thioether linker, and terminal carboxylic acid provides a versatile handle for further derivatization, allowing for the exploration of new chemical space distinct from libraries built on related scaffolds [2].

Use as a Research Standard or Reference Control in Assays Involving Benzimidazole Analogs

In biological assays focused on the benzimidazole scaffold, this compound, with its defined identity and purity specification, can be used as a negative control or a structural comparator to benchmark the activity of more complex derivatives. Its procurement with a clear quality specification ensures consistency across experimental replicates and between different research groups .

Application
Selection Property
Validation Focus
N1-methyl benzimidazole SAR studies
Defined substitution pattern
Target binding conformation review
Heterocyclic library synthesis
Characterized purity and reactive handles
Derivatization consistency
Benzimidazole scaffold comparator control
Defined identity specification
Inter-experiment reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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